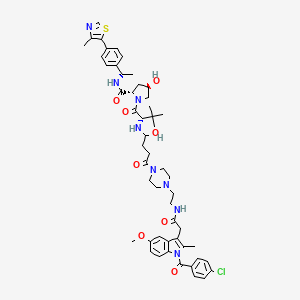

PROTAC SARS-CoV-2 Mpro degrader-1

CAS No.:

Cat. No.: VC16588825

Molecular Formula: C52H65ClN8O8S

Molecular Weight: 997.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C52H65ClN8O8S |

|---|---|

| Molecular Weight | 997.6 g/mol |

| IUPAC Name | (2S,4R)-1-[(2S)-2-[[4-[4-[2-[[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]amino]ethyl]piperazin-1-yl]-1-hydroxy-4-oxobutyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C52H65ClN8O8S/c1-31(34-8-10-35(11-9-34)47-32(2)55-30-70-47)56-49(66)43-26-38(62)29-60(43)51(68)48(52(4,5)6)57-44(63)18-19-46(65)59-24-22-58(23-25-59)21-20-54-45(64)28-40-33(3)61(42-17-16-39(69-7)27-41(40)42)50(67)36-12-14-37(53)15-13-36/h8-17,27,30-31,38,43-44,48,57,62-63H,18-26,28-29H2,1-7H3,(H,54,64)(H,56,66)/t31-,38+,43-,44?,48+/m0/s1 |

| Standard InChI Key | XHUUQGCGQBGRQV-GKZFWUSVSA-N |

| Isomeric SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |

| Canonical SMILES | CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(CCC(=O)N4CCN(CC4)CCNC(=O)CC5=C(N(C6=C5C=C(C=C6)OC)C(=O)C7=CC=C(C=C7)Cl)C)O)O |

Introduction

Structural and Functional Basis of SARS-CoV-2 Mpro as a Therapeutic Target

Role of Mpro in Viral Replication

SARS-CoV-2 Mpro is a cysteine protease responsible for cleaving viral polyproteins into functional nonstructural proteins (Nsps) required for replication. Its active site comprises a catalytic dyad (Cys145 and His41) and four substrate-binding pockets (P1, P2, P4, P1′-3′), which recognize a conserved glutamine residue at the P1 position . Structural studies reveal that Mpro’s specificity and conservation make it an ideal target for broad-spectrum antivirals .

Limitations of Conventional Mpro Inhibitors

Design and Synthesis of MPD2: A PROTAC Strategy

Rational Design of MPD2

MPD2 was engineered by conjugating a reversible covalent Mpro inhibitor (MPI8 or MPI29) to a cereblon (CRBN)-binding ligand (thalidomide-4-OH or pomalidomide) via a polyethylene glycol (PEG) linker . The MPI8-derived warhead ensures high-affinity Mpro binding, while the CRBN ligand recruits the E3 ubiquitin ligase complex, enabling proteasomal degradation (Figure 1).

Table 1: Key Structural Components of MPD2

Mechanism of Action: CRBN-Mediated Proteasomal Degradation

Time- and Concentration-Dependent Degradation

In Mpro-eGFP-expressing 293T cells, MPD2 reduced Mpro levels by 80% within 24 hours at 1 μM, with a DC50 of 296 nM . Degradation required both Mpro binding (competition by MPI8) and CRBN engagement (competition by pomalidomide), as shown in Figure 2 .

Proteasome Dependency

Co-treatment with the proteasome inhibitor MG132 abolished MPD2’s degradation efficacy, confirming proteasome dependence . CRBN knockout cells exhibited no Mpro reduction, further validating the CRBN-mediated mechanism .

Antiviral Efficacy Against SARS-CoV-2 Variants

Potency in Infected A549-ACE2 Cells

MPD2 reduced viral RNA by 90% in A549-ACE2 cells infected with the SARS-CoV-2 Delta variant (EC50 = 492 nM), outperforming MPD1 (EC50 = 1.78 μM) and MPD3 (EC50 = 1.16 μM) . Western blot analysis confirmed dose-dependent Mpro degradation in infected cells .

Table 2: Antiviral Activity of MPD Series Against SARS-CoV-2 Delta Variant

| Compound | EC50 (nM) | DC50 (nM) |

|---|---|---|

| MPD1 | 1780 | 620 |

| MPD2 | 492 | 296 |

| MPD3 | 1160 | 450 |

Enhanced Activity Against Nirmatrelvir-Resistant Virus

MPD2 exhibited 5-fold greater potency against the E166A mutant (EC50 = 210 nM) compared to wild-type virus (EC50 = 1.05 μM), highlighting its potential to overcome resistance .

Advantages Over Traditional Inhibitors

Resistance Mitigation

By degrading Mpro rather than inhibiting it, MPD2 reduces the evolutionary pressure for resistance-conferring mutations. This "event-driven" pharmacology ensures sustained efficacy against variants .

Prolonged Intracellular Activity

PROTACs like MPD2 operate catalytically, enabling sustained Mpro degradation even after compound clearance. This contrasts with stoichiometric inhibitors requiring continuous target engagement .

Future Directions and Clinical Implications

Optimization of Pharmacokinetic Properties

Current efforts focus on improving MPD2’s oral bioavailability and tissue distribution. Structural modifications to the PEG linker and CRBN ligand are under investigation to enhance brain penetration for neurotropic SARS-CoV-2 variants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume